molecular formula C12H22N2O3 B2558339 (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid CAS No. 956192-72-6

(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid

Cat. No. B2558339
M. Wt: 242.319
InChI Key: MMHFDPOBJWIMIH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Mechanism Of Action

(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid acts as a potent and selective inhibitor of GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain. By increasing GABA levels, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid enhances GABAergic neurotransmission, leading to a range of physiological and behavioral effects.

Biochemical And Physiological Effects

(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to produce a range of biochemical and physiological effects, including increased levels of GABA in the brain, enhanced GABAergic neurotransmission, and reduced neuronal excitability. In preclinical studies, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has also been investigated for its potential use as a cognitive enhancer and as a potential treatment for schizophrenia.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid is its potent and selective inhibition of GABA aminotransferase, which allows for precise modulation of GABAergic neurotransmission. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to exhibit a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one of the main limitations of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid is its potential toxicity, particularly at high doses. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid may interact with other drugs or compounds that affect GABAergic neurotransmission, leading to potential drug-drug interactions.

Future Directions

There are several potential future directions for research on (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could lead to improved therapeutic outcomes and reduced toxicity. In addition, further research is needed to elucidate the mechanisms underlying the anticonvulsant, anxiolytic, and anti-addictive effects of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid, as well as its potential use as a cognitive enhancer and as a treatment for schizophrenia. Finally, future studies should also investigate potential drug-drug interactions with (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid and other compounds that affect GABAergic neurotransmission.
Conclusion
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid is a potent and selective inhibitor of GABA aminotransferase, with potential therapeutic applications in a variety of neurological and psychiatric disorders. Its mechanism of action involves enhancing GABAergic neurotransmission, leading to a range of physiological and behavioral effects. While (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has several advantages, including its potent and selective inhibition of GABA aminotransferase and favorable pharmacokinetic profile, it also has potential limitations, including its potential toxicity and potential drug-drug interactions. Future research should focus on developing more potent and selective inhibitors of GABA aminotransferase, elucidating the mechanisms underlying the effects of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid, and investigating potential drug-drug interactions.

Synthesis Methods

(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid can be synthesized using a variety of methods, including chemical synthesis and biocatalysis. One of the most commonly used methods involves the condensation of 4-methylpentanoic acid with cyclopentylcarbonyl chloride, followed by amidation with ammonia. The resulting product is then purified through column chromatography.

Scientific Research Applications

(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has also been investigated for its potential use as a cognitive enhancer and as a potential treatment for schizophrenia.

properties

IUPAC Name

(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-8(2)7-10(11(15)16)14-12(17)13-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHFDPOBJWIMIH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid

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